molecular formula C10H9ClO3 B068420 6-Chloro-chroman-3-carboxylic acid CAS No. 164265-01-4

6-Chloro-chroman-3-carboxylic acid

Cat. No.: B068420
CAS No.: 164265-01-4
M. Wt: 212.63 g/mol
InChI Key: UTLYAMDODADLNQ-UHFFFAOYSA-N
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Description

6-Chloro-chroman-3-carboxylic acid is a chemical compound with the molecular formula C10H9ClO3. It is a derivative of chroman, featuring a chlorine atom at the 6th position and a carboxylic acid group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-chroman-3-carboxylic acid typically involves the chlorination of chroman-3-carboxylic acid. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-chroman-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Chloro-chroman-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    Chromone-3-carboxylic acid: Lacks the chlorine atom at the 6th position.

    6-Methoxy-chroman-3-carboxylic acid: Features a methoxy group instead of a chlorine atom.

    6-Bromo-chroman-3-carboxylic acid: Contains a bromine atom instead of chlorine.

Uniqueness: 6-Chloro-chroman-3-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Properties

IUPAC Name

6-chloro-3,4-dihydro-2H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4,7H,3,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLYAMDODADLNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585339
Record name 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164265-01-4
Record name 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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